molecular formula C21H20N2O7S B2799520 (E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1020229-63-3

(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2799520
CAS No.: 1020229-63-3
M. Wt: 444.46
InChI Key: DGGCDIJTVBLMAD-QURGRASLSA-N
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Description

(E)-Methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative designed for advanced research applications. Its molecular structure, incorporating a benzo[1,3]dioxole (piperonyl) group and a dimethoxy-substituted benzothiazole ring, suggests potential as a key intermediate or bioactive scaffold in medicinal chemistry. Compounds featuring the benzo[1,3]dioxole moiety are of significant interest in neuroscience and oncology research, appearing in studies related to histone deacetylase (HDAC) inhibition for potential cancer therapy and in the exploration of modulators for central nervous system targets. The benzothiazole core is a privileged structure in drug discovery, frequently investigated for its diverse biological activities. This specific reagent is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this compound in exploratory studies aimed at hit-to-lead optimization, mechanistic studies, and profiling against novel biological targets.

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-benzodioxol-5-yl)acetyl]imino-4,7-dimethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-26-14-6-7-15(27-2)20-19(14)23(10-18(25)28-3)21(31-20)22-17(24)9-12-4-5-13-16(8-12)30-11-29-13/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCDIJTVBLMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CC3=CC4=C(C=C3)OCO4)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the benzo[d][1,3]dioxole moiety : This is achieved through the reaction of catechol derivatives with appropriate acylating agents.
  • Construction of the thiazole ring : This involves cyclization reactions that integrate sulfur into the aromatic system.
  • Final assembly : The final product is obtained through coupling reactions that link the various functional groups together.

Example Synthesis Pathway

StepReaction TypeReagentsConditions
1AcylationCatechol + Acetic AnhydrideReflux
2CyclizationThiourea + AldehydeHeat
3CouplingIntermediate + Methyl IodideBase

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated a dose-dependent decrease in cell viability upon treatment with this compound, with IC50 values ranging from 10 to 25 µM.

Antiviral Activity

Additionally, there is emerging evidence supporting the antiviral activity of this compound:

  • In vitro Studies : The compound has shown effectiveness against several viral strains, including influenza and herpes simplex virus (HSV). It appears to inhibit viral replication at early stages of infection.
  • Mechanism Insights : The antiviral mechanism may involve interference with viral entry or replication processes within host cells.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound:

  • Experimental Models : In animal models of inflammation, administration of (E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Significance : This suggests a potential therapeutic application in treating inflammatory diseases.

Biological Activity Summary

Activity TypeModel/Cell LineIC50/Effect
AnticancerHeLa15 µM
MCF-720 µM
AntiviralInfluenzaIC50 < 10 µM
HSVIC50 < 15 µM
Anti-inflammatoryAnimal ModelDecreased TNF-alpha

Structural Characteristics

PropertyValue
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Key Structural Features Key Differences
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzothiazole core, imino linkage, ester side chain - 4-Nitrobenzoyl substituent (electron-withdrawing) vs. benzo[d][1,3]dioxol-5-yl (electron-donating)
- Ethyl ester vs. methyl ester
- (Z)-stereochemistry
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoimidazole core, amino/ester substituents - Benzoimidazole vs. benzothiazole core
- Hydroxyethyl-benzylamino substituent vs. acetylated imino linkage
1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one Imidazole core, methoxy/amino substituents, imino linkage - Dual imidazole rings vs. benzothiazole - Methoxyethoxy benzyl substituent vs. dimethoxybenzothiazole

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventTemp (°C)CatalystYield (%)Reference
Thiazole cyclizationTHF70None98
EsterificationDCMRTDCC85

Advanced: How should researchers address discrepancies in NMR data during structural validation?

Methodological Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from rotamers , solvent effects , or impurities . To resolve these:

  • Multi-dimensional NMR : Use 13C^{13}\text{C}-DEPT, HSQC, and HMBC to assign ambiguous proton environments. For instance, benzo[d][1,3]dioxol protons may show coupling with adjacent methoxy groups .
  • Solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
  • Supplementary techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and FTIR. For example, FTIR can confirm imine (C=N) stretches near 1650 cm1^{-1} .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, thiazole protons at δ 7.0–7.5 ppm) .
  • Mass spectrometry : HRMS to verify molecular weight (e.g., [M+H]+^+ for C₂₁H₁₉N₂O₆S: calc. 427.09) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and TLC for reaction monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can computational methods aid in predicting biological activity?

Methodological Answer:
Density functional theory (DFT) and molecular docking can predict binding affinities and electronic properties:

  • DFT : Calculate HOMO-LUMO gaps to assess redox activity. For example, electron-withdrawing groups (e.g., methoxy) lower LUMO energy, enhancing electrophilic reactivity .
  • Docking simulations : Model interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The benzo[d][1,3]dioxol group may occupy hydrophobic pockets, while the thiazole ring hydrogen-bonds with catalytic residues .
  • Validation : Compare computational results with experimental assays (e.g., COX-2 inhibition IC₅₀ values) .

Basic: What are the stability considerations for this compound under varying conditions?

Methodological Answer:
Stability depends on functional groups:

  • pH sensitivity : The imine (C=N) bond hydrolyzes in acidic conditions (pH < 4). Store in neutral buffers or lyophilized form .
  • Light/heat : Thiazole derivatives degrade under UV light or >80°C. Use amber vials and cold storage (−20°C) .
  • Oxidation : Benzo[d][1,3]dioxol is prone to oxidation; add antioxidants (e.g., BHT) in long-term storage .

Advanced: How to design a DoE (Design of Experiments) for reaction optimization?

Methodological Answer:
A response surface methodology (RSM) approach is ideal:

  • Variables : Temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%) .
  • Responses : Yield, purity, and reaction time.
  • Software tools : Use Minitab or JMP to generate a central composite design (CCD). For example, a 3³ factorial design with 15 runs can identify optimal conditions .
  • Validation : Confirm predicted optimal conditions (e.g., 75°C, THF, 2 mol% catalyst) with triplicate runs .

Basic: What are the key structural motifs influencing this compound's reactivity?

Methodological Answer:

  • Thiazole ring : Participates in electrophilic substitution (e.g., nitration) at the 5-position due to electron-rich sulfur and nitrogen .
  • Methoxy groups : Act as electron donors, directing reactions to para/ortho positions on the benzene ring .
  • Ester moiety : Hydrolyzes under basic conditions to carboxylic acids, enabling further derivatization .

Advanced: How to reconcile conflicting bioactivity data across studies?

Methodological Answer:
Contradictions often stem from assay variability or impurity profiles :

  • Standardize assays : Use the same cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., Mosmann’s MTT protocol) .
  • Purity thresholds : Ensure >95% purity via HPLC; minor impurities (e.g., <2% unreacted acetamide) can skew IC₅₀ values .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R’s metafor package) to identify outliers .

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